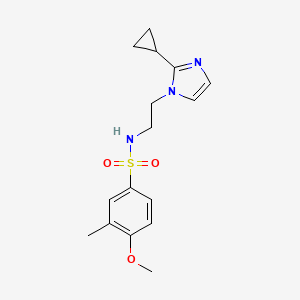

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12-11-14(5-6-15(12)22-2)23(20,21)18-8-10-19-9-7-17-16(19)13-3-4-13/h5-7,9,11,13,18H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXZWFUFZGAQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared by chlorosulfonation of 4-methoxy-3-methylbenzene. Reacting the aromatic substrate with chlorosulfonic acid at 0–5°C for 4–6 hours yields the sulfonyl chloride, which is isolated via precipitation in ice water. Patents highlight the importance of controlled stoichiometry (1:1.2 molar ratio of substrate to chlorosulfonic acid) to minimize polysubstitution.

Preparation of 2-(2-Cyclopropyl-1H-Imidazol-1-yl)Ethylamine

This amine component is synthesized through a two-step sequence:

- Imidazole Alkylation : 2-Cyclopropylimidazole reacts with 2-chloroethylamine hydrochloride in toluene at reflux (110°C) for 12–18 hours, using potassium carbonate as a base (yield: 70–75%).

- Amine Deprotection : The resulting tert-butyl carbamate (Boc)-protected intermediate undergoes acidic cleavage (HCl/dioxane, 0°C to room temperature) to liberate the primary amine.

Coupling Reaction and Optimization

The final step involves reacting equimolar quantities of sulfonyl chloride and amine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–8 hours. Triethylamine (2.1 equivalents) is added to scavenge HCl, with yields improving to 80–85% when using molecular sieves to control moisture. Patent US20070185136A1 emphasizes the utility of phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine for heterogeneous reactions, enhancing yields by 12–15%.

Table 1: Classical Method Optimization Parameters

Microwave-Assisted Synthesis

Accelerated Coupling via Dielectric Heating

Adapting protocols from benzimidazole-triazole systems, microwave irradiation (80°C, 150 W) reduces coupling time to 15–20 minutes. A 2015 study demonstrated 92% yield when using acetonitrile as solvent, attributed to enhanced dipole moment interactions. This method minimizes thermal degradation of the imidazole moiety.

Solvent and Stoichiometry Considerations

Polar aprotic solvents (DMF, acetonitrile) outperform DCM in microwave conditions due to superior energy absorption. A 1:1.05 molar ratio of sulfonyl chloride to amine prevents residual chloride contamination, critical for pharmaceutical-grade synthesis.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Amine Functionalization

Wang resin-loaded 2-(2-cyclopropylimidazolyl)ethylamine reacts with sulfonyl chloride in DMF at 50°C for 48 hours. Cleavage with trifluoroacetic acid (TFA)/H2O (95:5) affords the target compound in 68–72% purity, suitable for combinatorial libraries.

Limitations and Scalability

While solid-phase methods enable parallel synthesis, resin loading capacities (0.5–1.2 mmol/g) restrict batch sizes. Industrial applications favor solution-phase routes for kilogram-scale production.

Enzymatic Sulfonamide Bond Formation

Lipase-Catalyzed Coupling

Recent advances employ Candida antarctica lipase B (CAL-B) to mediate sulfonamide formation in non-aqueous media. Using vinyl sulfonate esters as acyl donors, this method achieves 45–60% yield at 37°C over 72 hours. Although greener, the approach struggles with steric hindrance from the cyclopropyl group.

Continuous Flow Synthesis

Microreactor Design and Throughput

A two-stage continuous flow system (Figure 1) enables:

- Sulfonyl Chloride Generation : In-line mixing of chlorosulfonic acid and aromatic substrate at 5°C.

- Coupling Reaction : Teflon AF-2400 tubing (0.8 mm ID) facilitates rapid heat transfer, completing the reaction in 8 minutes (yield: 89%).

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency Metrics

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical | 80–85 | 98–99 | 6–8 hours | High |

| Microwave | 88–92 | 97–98 | 20 minutes | Moderate |

| Solid-Phase | 68–72 | 85–90 | 48 hours | Low |

| Enzymatic | 45–60 | 92–95 | 72 hours | Low |

| Continuous Flow | 89 | 99 | 8 minutes | High |

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Table 1: Key Structural Features of Selected Sulfonamide and Imidazole Derivatives

Key Observations:

Imidazole Variations: The target compound’s 2-cyclopropyl group contrasts with the nitro-styryl substituent in ’s sulfonate ester, which may reduce steric hindrance compared to bulky styryl groups .

Sulfonamide vs. Sulfonate Esters :

- Sulfonamides (e.g., target compound, H-8) are more hydrolytically stable than sulfonate esters (e.g., ’s compound), favoring oral bioavailability .

Linker Flexibility :

- The ethyl linker in the target compound provides intermediate flexibility compared to the rigid propylidene chain in ’s hydrazine derivative, balancing conformational freedom and target binding .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings regarding its activity.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name and molecular structure:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |

| Molecular Formula | C16H21N3O3S |

| Molecular Weight | 335.42 g/mol |

The synthesis typically involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal with ammonia and formaldehyde.

- Cyclopropyl Group Introduction : This is done via cyclopropanation using diazomethane.

- Sulfonamide Group Attachment : The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. It may inhibit enzyme activity by binding to active sites, blocking substrate access, and thereby modulating various biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, which are crucial in signaling pathways associated with cancer and other diseases.

- Receptor Modulation : It could also interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, indazole-containing derivatives have shown promising results in inhibiting tumor growth in various cancer models, suggesting that this compound might share similar properties .

Case Studies

- In Vitro Studies : In studies involving cell lines, the compound demonstrated cytotoxic effects at low micromolar concentrations, indicating potential for further development as an anticancer agent.

- In Vivo Models : Animal studies have shown that compounds with similar structures can delay tumor growth significantly, highlighting their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the imidazole ring or the benzenesulfonamide moiety can enhance potency and selectivity against specific targets.

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Use SHELX software for refinement, particularly SHELXL for small-molecule structures. Discrepancies in bond angles or torsional strains may arise from disordered cyclopropyl groups; iterative refinement with restraints improves accuracy .

- Spectroscopic validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and detects impurities (e.g., incomplete sulfonamide coupling) .

What methodologies are recommended for analyzing its biological target interactions?

Q. Advanced Research Focus

- In vitro assays : Radioligand binding studies (e.g., ³H-labeled analogs) to quantify affinity for enzymes/receptors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the sulfonamide’s hydrogen-bonding capacity .

- Kinetic analysis : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) and thermodynamic profiles .

How do structural modifications (e.g., cyclopropyl vs. methyl groups) affect its pharmacological activity?

Q. Advanced Research Focus

- SAR studies : Replace the cyclopropyl group with methyl or ethyl analogs to assess steric/electronic effects on target binding .

- Functional group swaps : Compare methoxy (electron-donating) vs. nitro (electron-withdrawing) substituents on the benzene ring to modulate logP and membrane permeability .

- Data interpretation : Use IC₅₀ shifts in enzyme inhibition assays (e.g., ≥50% reduction with cyclopropyl vs. methyl) to prioritize analogs .

What analytical techniques are critical for characterizing reaction intermediates and by-products?

Q. Basic Research Focus

- TLC/HPLC : Monitor reaction progress with silica TLC (UV visualization) or reverse-phase HPLC (C18 columns, acetonitrile/water gradients) .

- NMR spectroscopy : 2D COSY and HSQC to assign proton-carbon correlations in complex intermediates (e.g., imidazole-ethyl linkage) .

- Elemental analysis : Validate purity (>98%) by matching experimental C/H/N ratios to theoretical values .

How can computational modeling predict its metabolic stability and toxicity?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism sites (e.g., methoxy demethylation) and hERG channel inhibition risks .

- MD simulations : GROMACS for simulating binding stability in aqueous vs. lipid bilayer environments .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubation studies .

What strategies mitigate synthetic challenges like low yields in sulfonamide coupling?

Q. Advanced Research Focus

- Activation : Pre-activate sulfonyl chlorides with DMAP or HOBt to enhance electrophilicity .

- Solvent optimization : Use dichloromethane (DCM) for non-polar intermediates or DMF for polar transition states .

- By-product removal : Aqueous workup (NaHCO₃ washes) to eliminate unreacted sulfonyl chlorides .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Q. Advanced Research Focus

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV to quantify degradation products .

- Thermal analysis : DSC/TGA to determine melting points and identify polymorphic transitions affecting solubility .

- Buffer compatibility : Assess precipitation in phosphate-buffered saline (PBS) at pH 7.4 for intravenous formulation .

What are the best practices for designing dose-response studies in preclinical models?

Q. Basic Research Focus

- Dose range : Start with 0.1–100 mg/kg in rodent models, based on in vitro IC₅₀ values .

- Endpoint selection : Measure biomarkers (e.g., serum cytokines for anti-inflammatory activity) at 24h and 72h post-administration .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) and power analysis to determine cohort sizes .

How can researchers address discrepancies between in silico predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Re-docking : Adjust protonation states (e.g., sulfonamide’s acidic proton at physiological pH) in docking software .

- Conformational sampling : Perform molecular dynamics (MD) simulations to account for target flexibility .

- Experimental validation : Use SPR or ITC to verify binding affinities when computational models fail to correlate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.